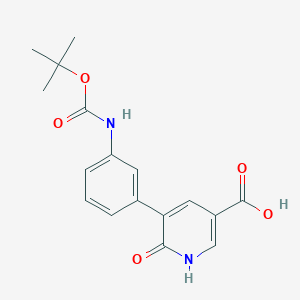
5-(3-BOC-Aminophenyl)-2-hydroxyisonicotinic acid, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-BOC-Aminophenyl)-2-hydroxyisonicotinic acid (5-3BOC-HIN) is a synthetic derivative of the naturally occurring isonicotinic acid (INA) and is a widely used molecule in scientific research. 5-3BOC-HIN is a versatile molecule with a wide range of applications in the fields of biochemistry, physiology, and pharmacology. 5-3BOC-HIN is a useful tool for studying the mechanisms of action of INA and its derivatives, as well as their biochemical and physiological effects. This article will provide an overview of 5-3BOC-HIN, including its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Aplicaciones Científicas De Investigación
5-(3-BOC-Aminophenyl)-2-hydroxyisonicotinic acid, 95% has a wide range of applications in scientific research. It is a useful tool for studying the mechanism of action of INA and its derivatives, as well as their biochemical and physiological effects. It is also used in the synthesis of other molecules, such as 5-3BOC-INA and 5-(3-BOC-Aminophenyl)-2-hydroxyisonicotinic acid, 95%-2-carboxylic acid, which are useful for studying the effects of INA on cell signaling pathways. 5-(3-BOC-Aminophenyl)-2-hydroxyisonicotinic acid, 95% is also used in drug design and discovery, as it can be used to study the structure-activity relationships of INA and its derivatives.
Mecanismo De Acción
The mechanism of action of 5-(3-BOC-Aminophenyl)-2-hydroxyisonicotinic acid, 95% is not yet fully understood. However, it is believed that it acts as an inhibitor of enzymes involved in the synthesis of DNA and RNA. In addition, it is believed to inhibit the activity of certain enzymes involved in the metabolism of carbohydrates and fatty acids.
Biochemical and Physiological Effects
5-(3-BOC-Aminophenyl)-2-hydroxyisonicotinic acid, 95% has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the synthesis of DNA and RNA, as well as the metabolism of carbohydrates and fatty acids. It has also been shown to have anti-inflammatory, anti-oxidant, and anti-cancer properties. In addition, it has been shown to have immunomodulatory effects, as well as anti-microbial and anti-viral properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 5-(3-BOC-Aminophenyl)-2-hydroxyisonicotinic acid, 95% in laboratory experiments is its high purity and stability. It is a highly pure and stable molecule, which makes it ideal for use in laboratory experiments. In addition, it is relatively easy to synthesize, making it a cost-effective reagent for laboratory use. However, it is important to note that 5-(3-BOC-Aminophenyl)-2-hydroxyisonicotinic acid, 95% is a highly toxic molecule and should be handled with extreme caution.
Direcciones Futuras
The future directions for 5-(3-BOC-Aminophenyl)-2-hydroxyisonicotinic acid, 95% research include further investigation into its mechanism of action, biochemical and physiological effects, and potential therapeutic applications. In addition, further research is needed to explore the structure-activity relationships of INA and its derivatives, as well as to develop new methods of synthesis and purification. Finally, further research is needed to explore the potential of 5-(3-BOC-Aminophenyl)-2-hydroxyisonicotinic acid, 95% as a drug delivery vehicle.
Métodos De Síntesis
5-(3-BOC-Aminophenyl)-2-hydroxyisonicotinic acid, 95% can be synthesized from isonicotinic acid and 3-bromoacetophenone in a three-step reaction. The first step involves the reaction of isonicotinic acid with 3-bromoacetophenone in the presence of a base to form an intermediate product, 3-bromoacetyl-isonicotinic acid. The second step involves the reaction of the intermediate product with an amine to form the desired product, 5-(3-BOC-Aminophenyl)-2-hydroxyisonicotinic acid, 95%. Finally, the third step involves purification of the product to obtain a 95% pure product. The reaction can be carried out in a few hours and yields a product with a high degree of purity.
Propiedades
IUPAC Name |
5-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]-2-oxo-1H-pyridine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O5/c1-17(2,3)24-16(23)19-11-6-4-5-10(7-11)13-9-18-14(20)8-12(13)15(21)22/h4-9H,1-3H3,(H,18,20)(H,19,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFMNMEUKAUDZGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=C1)C2=CNC(=O)C=C2C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[4-(Piperidine-1-carbonyl)phenyl]nicotinic acid, 95%](/img/structure/B6395010.png)
![6-Hydroxy-5-[4-(piperidine-1-carbonyl)phenyl]nicotinic acid, 95%](/img/structure/B6395022.png)
![2-Hydroxy-5-[4-(piperidine-1-carbonyl)phenyl]nicotinic acid, 95%](/img/structure/B6395023.png)
![2-Hydroxy-5-[4-(piperidine-1-carbonyl)phenyl]isonicotinic acid, 95%](/img/structure/B6395028.png)
![3-[4-(Piperidine-1-carbonyl)phenyl]picolinic acid, 95%](/img/structure/B6395030.png)
![2-Chloro-5-[4-(piperidine-1-carbonyl)phenyl]nicotinic acid, 95%](/img/structure/B6395043.png)

![2-Chloro-5-[4-(piperidine-1-carbonyl)phenyl]isonicotinic acid, 95%](/img/structure/B6395050.png)





